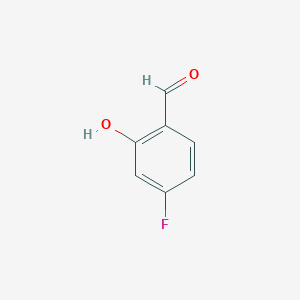

4-Fluoro-2-hydroxybenzaldehyde

Descripción general

Descripción

4-Fluoro-2-hydroxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a benzene ring with an aldehyde functional group and a fluorine atom as a substituent. The presence of the fluorine atom influences the electronic properties of the molecule and can affect its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of 4-fluorobenzaldehyde, a related compound, has been achieved through a halogen-exchange fluorination reaction, starting from 4-chlorobenzaldehyde using potassium fluoride in the presence of tetraphenylphosphonium halide and polyethylene glycol dimethyl ether or 18-crown-6 as a reagent system . This method has been shown to be convenient and practical for producing large quantities of the compound. Additionally, an automated synthesis procedure has been developed for 4-[18F]fluorobenzaldehyde, which is used as a prosthetic group for amino-oxy functionalized peptide labeling .

Molecular Structure Analysis

The molecular structure of 4-fluorobenzaldehyde has been extensively studied. Gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations have determined that the gaseous form of 4-fluorobenzaldehyde has a planar Cs symmetry structure with a stable conformation . The presence of C-H...O hydrogen bonds in the liquid phase of 4-fluorobenzaldehyde has been supported by vibrational and NMR spectroscopic data, which also suggest a blue-shift effect due to these hydrogen bonds .

Chemical Reactions Analysis

4-Fluorobenzaldehyde can undergo nucleophilic substitution reactions with amines, leading to the formation of various aminobenzaldehydes . It can also react with hydroxylamine and dimedone under microwave irradiation to form a dihydroacridine derivative . Furthermore, 4-fluorobenzaldehyde has been used as a starting material for the synthesis of 4-fluoroguaiacol and 4-fluorocatechol through nucleophilic aromatic substitution followed by Baeyer-Villiger oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorobenzaldehyde derivatives have been investigated using various spectroscopic and computational methods. Vibrational spectroscopy and density functional theory, as well as ab initio Hartree-Fock studies, have been used to analyze the vibrational spectra of these compounds . The crystal structure of 2-fluoro-4-bromobenzaldehyde, a compound structurally similar to 4-fluoro-2-hydroxybenzaldehyde, has been determined by X-ray diffraction, and its properties have been compared with chloro- and bromo-analogs . These studies provide insights into the effects of halogen substitution on the molecular properties and stability of benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

4-Fluoro-2-hydroxybenzaldehyde has been used in synthesizing fluorinated analogues of combretastatins, which exhibit potential anticancer properties. The synthesis involves the use of various fluorinated benzaldehydes, including 4-Fluoro-2-hydroxybenzaldehyde, to create fluoro-substituted stilbenes with significant cell growth inhibitory properties (Lawrence et al., 2003).

Chemosensors for Copper Ion Detection

This compound has been utilized in the development of chemosensors. Specifically, it is used in creating a sensitive and selective chemosensor for the detection of copper ions, demonstrating a colorless to yellow color change upon copper ion binding (Gao et al., 2014).

Enzymatic Baeyer-Villiger Oxidation

4-Fluoro-2-hydroxybenzaldehyde is a substrate in enzymatic Baeyer-Villiger oxidation reactions. The flavoprotein 4-hydroxyacetophenone monooxygenase catalyzes the oxidation of this compound to fluorophenyl formates, demonstrating its utility in producing fluorinated aromatic compounds (Moonen et al., 2005).

Solid Phase Organic Synthesis

The electron-rich nature of 4-Fluoro-2-hydroxybenzaldehyde makes it a candidate for use as a linker in solid-phase organic synthesis. This application explores its potential in creating various secondary amide derivatives (Swayze, 1997).

Bioconversion Studies

Research on the white-rot fungus Bjerkandera adusta included the use of 4-Fluoro-2-hydroxybenzaldehyde to investigate the fungus's bioconversion potential. This study provides insights into the metabolic pathways involving halogenated aromatic compounds (Lauritsen & Lunding, 1998).

Fluorescence Derivatization in Chromatography

4-Fluoro-2-hydroxybenzaldehyde is used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application enhances the detection sensitivity and specificity for these compounds (Nohta et al., 1994).

Synthesis of Electrically Conductive Polymers

The synthesis of bis-aldehyde monomers from 4-Fluoro-2-hydroxybenzaldehyde has been explored for creating electrically conductive polyazomethines. This research contributes to the development of materials with enhanced electrical conductivity (Hafeez et al., 2019).

Oligomer Synthesis and Characterization

Oligo-4-hydroxybenzaldehyde, synthesized from 4-Fluoro-2-hydroxybenzaldehyde, shows significant thermal stability and resistance to thermo-oxidative decomposition. This oligomer's properties are essential for various industrial applications (Mart et al., 2004).

Antioxidant Activity

4-Fluoro-2-hydroxybenzaldehyde is a precursor in synthesizing thiazolidin-4-one derivatives, which have shown promising antioxidant activity. This research contributes to the development of potential antioxidant agents (El Nezhawy et al., 2009).

Safety And Hazards

4-Fluoro-2-hydroxybenzaldehyde is classified as a hazardous substance. It is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers The relevant papers retrieved indicate that 4-Fluoro-2-hydroxybenzaldehyde is used as a reagent to synthesize quinoline derivatives that have potential antibacterial and antituberculosis effects . It is also used as a reagent to prepare chromones .

Propiedades

IUPAC Name |

4-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJJCODOZGPTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381355 | |

| Record name | 4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-hydroxybenzaldehyde | |

CAS RN |

348-28-7 | |

| Record name | 4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)